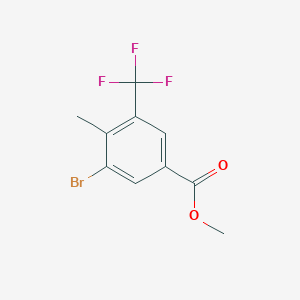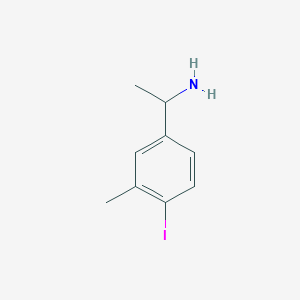
7,7-dimethyloctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-dimethyloctan-1-ol, also known as 3,7-Dimethyl-1-octanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is also known by other names such as Citronellol, dihydro-; Dihydrocitronellol; and Geraniol tetrahydride . It is commonly used in the fragrance industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyloctan-1-ol can be achieved through the hydrogenation of citronellol using a nickel-based catalyst supported on natural zeolite (Ni/ZAB). The catalyst is prepared by impregnating nickel onto natural zeolite. The hydrogenation reaction is carried out at an optimum temperature of 200°C and a pressure of 20 bar for 3 hours, resulting in a yield of approximately 51.97% .
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts and controlled reaction conditions ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions: 7,7-dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of 7,7-Dimethyl-1-octanal.
Reduction: Formation of 7,7-Dimethyloctane.
Substitution: Formation of 7,7-Dimethyl-1-octyl halides.
科学的研究の応用
7,7-dimethyloctan-1-ol has diverse applications in scientific research:
Chemistry: Used as a medium supplement in anaerobic enrichment cultures of Pseudomonas citronellolis.
Biology: Investigated for its role in microbial degradation of monoterpenes.
Medicine: Studied for its potential dermatologic and toxicologic properties as a fragrance ingredient.
Industry: Widely used in the fragrance industry due to its pleasant scent and stability.
作用機序
The mechanism of action of 7,7-dimethyloctan-1-ol involves its interaction with sensory receptors, particularly in the olfactory system. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response that is perceived as a pleasant scent. Additionally, its chemical properties enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
類似化合物との比較
Citronellol: A related compound with a similar structure but differing in the degree of hydrogenation.
Geraniol: Another related compound, known for its use in fragrances and flavorings.
Tetrahydrogeraniol: A fully hydrogenated form of geraniol, similar in structure to 7,7-dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific hydrogenation level, which imparts distinct chemical and sensory properties. Its stability and pleasant scent make it a valuable compound in the fragrance industry, distinguishing it from other similar compounds.
特性
IUPAC Name |
7,7-dimethyloctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZXYQQFYLUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














